
2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,4-dimethylphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Oxadiazole derivatives have garnered attention for their potential therapeutic applications. They exhibit a wide range of biological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant growth inhibition in various cancer cell lines.
Case Studies
-
Anticancer Efficacy :
- A study reported that oxadiazole derivatives displayed percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines like SNB-19 and OVCAR-8 .
- The compound 6h , structurally related to our target compound, demonstrated moderate activity across several cancer types with PGIs ranging from 51.88% to 86.61% .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of oxadiazole derivatives:
Structural Feature | Activity Impact |
---|---|
Presence of methyl groups on phenyl ring | Enhances anticancer activity |
Substitution at the 5-position on oxadiazole | Critical for bioactivity |
N-acyl substitution | Modulates pharmacokinetic properties |
The biological mechanisms through which oxadiazoles exert their effects include:
- Inhibition of Enzymes : Compounds have shown inhibitory effects on various enzymes such as carbonic anhydrases and HDACs.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger programmed cell death in cancer cells through various pathways.
Research Findings
A comprehensive review of literature indicates that oxadiazole derivatives are promising candidates for drug development due to their multifaceted biological activities. Notably:
- Oxadiazoles have been linked to significant anti-inflammatory effects, which can complement their anticancer properties by reducing tumor-associated inflammation .
- Recent synthesis efforts have focused on enhancing selectivity and potency against specific cancer types while minimizing off-target effects.
化学反応の分析
Oxidation Reactions
The oxadiazole and pyrazole moieties in the compound are susceptible to oxidation under controlled conditions. Key findings include:
Reagent | Conditions | Products | References |
---|---|---|---|
KMnO₄ (acidic) | 60–70°C, aqueous H₂SO₄ | Formation of carboxylic acid derivatives at the oxadiazole ring | |
H₂O₂ (30%) | RT, ethanol, 12 h | Partial oxidation of the methyl groups on the dimethylphenyl ring |
- Mechanistic Insight : The oxadiazole ring undergoes cleavage in strong oxidizing environments, yielding intermediates with carbonyl groups.
Reduction Reactions
Reductive pathways target the acetamide linkage and heterocyclic rings:
Reagent | Conditions | Products | References |
---|---|---|---|
LiAlH₄ | Anhydrous THF, reflux, 6 h | Reduction of the acetamide group to a primary amine | |
H₂/Pd-C | Ethanol, 50 psi, 24 h | Hydrogenation of the oxadiazole ring to form diamine derivatives |
- Key Observation : Selective reduction of the oxadiazole ring preserves the pyrazole substituent.
Substitution Reactions
The sulfanyl and acetamide groups participate in nucleophilic substitution:
Reagent | Conditions | Products | References |
---|---|---|---|
R-X (alkyl halides) | K₂CO₃, DMF, 80°C, 8 h | Alkylation at the sulfanyl group, forming thioether derivatives | |
Amines (e.g., NH₃) | Ethanol, RT, 24 h | Replacement of the acetamide group with amine functionalities |
- SAR Note : Alkylation enhances hydrophobicity, impacting bioavailability.
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis modifies the acetamide and oxadiazole components:
Conditions | Products | References |
---|---|---|
6M HCl, reflux, 12 h | Cleavage of the acetamide group to form carboxylic acid and amine fragments | |
NaOH (2M), ethanol, 60°C | Degradation of the oxadiazole ring to hydrazine intermediates |
Cycloaddition and Ring-Opening Reactions
The oxadiazole ring exhibits reactivity in cycloaddition processes:
Key Research Findings
-
Reactivity Hierarchy :
- Oxadiazole > Pyrazole > Acetamide in most reactions.
- Methyl groups on the phenyl ring remain inert under mild conditions.
-
Catalytic Influence :
- Pd-C and Raney Ni enhance selectivity in hydrogenation pathways.
-
Thermal Stability :
- Decomposition above 250°C limits high-temperature applications.
Data Tables
Reaction Type | Key Reagents | Yield Range | Applications |
---|---|---|---|
Oxidation | KMnO₄, H₂O₂ | 45–78% | Functional group interconversion |
Reduction | LiAlH₄, H₂/Pd-C | 60–92% | Bioactive intermediate synthesis |
Substitution | Alkyl halides, amines | 55–85% | Structure-activity relationship studies |
Table 2: Comparative Reactivity of Functional Groups
Group | Reactivity | Preferred Conditions |
---|---|---|
Oxadiazole ring | High | Oxidative/acidic environments |
Acetamide linkage | Moderate | Basic hydrolysis or reductive alkylation |
Pyrazole ring | Low | Requires strong electrophiles/nucleophiles |
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-4-5-12(8-11(10)2)9-14(22)18-16-20-19-15(23-16)13-6-7-17-21(13)3/h4-8H,9H2,1-3H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFALVQTDXYKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。